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Compound of Interest

Compound Name: (S)-PF 03716556

Cat. No.: B13071501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical findings for PF-

3758309, a potent and orally available small-molecule inhibitor of p21-activated kinase 4

(PAK4). The data presented herein summarizes its mechanism of action, in vitro and in vivo

efficacy, and its impact on key oncogenic signaling pathways.

Core Mechanism of Action
PF-3758309 is a pyrrolopyrazole compound that acts as a reversible and ATP-competitive

inhibitor of PAK4.[1] Through high-throughput screening and structure-based design, it was

identified as a potent inhibitor with a high affinity for the ATP binding site of the PAK4 catalytic

domain.[2][3] Crystallographic studies of the PF-3758309/PAK4 complex have elucidated the

molecular interactions responsible for its potency and kinase selectivity.[2][4] The inhibitor

makes multiple hydrogen-bond interactions with the hinge region of the kinase and a critical

hydrogen bond with a conserved water molecule.[2]

Biochemical and Cellular Potency
PF-3758309 demonstrates low nanomolar potency against PAK4 in various biochemical and

cellular assays. It also shows activity against other PAK isoforms, making it a pan-PAK inhibitor.

[5][6]
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Parameter Value Assay Reference

Biochemical Activity

Kd (PAK4) 2.7 nM
Isothermal

Calorimetry
[1][2]

Kd (PAK4) 4.5 nM
Surface Plasmon

Resonance
[2]

Ki (PAK4) 18.7 ± 6.6 nM
Kinase Assay (ATP-

competitive)
[1][2]

Ki (PAK1) 13.7 ± 1.8 nM Kinase Assay [2]

Ki (PAK5) 18.1 ± 5.1 nM Kinase Assay [2]

Ki (PAK6) 17.1 ± 5.3 nM Kinase Assay [2]

IC50 (PAK2) 190 nM Kinase Assay [2]

IC50 (PAK3) 99 nM Kinase Assay [2]

Cellular Activity

IC50 (pGEF-H1

inhibition)
1.3 ± 0.5 nM

Cellular Assay

(inducible PAK4

expression)

[2]

IC50 (Anchorage-

independent growth,

HCT116)

0.24 ± 0.09 nM Soft Agar Assay [2]

IC50 (Anchorage-

independent growth,

panel average)

4.7 ± 3.0 nM

Soft Agar Assay

(panel of 20 tumor cell

lines)

[2]

IC50 (Cellular

proliferation, A549)
20 nM Cell Viability Assay [2]

IC50 (Anchorage-

independent growth,

A549)

27 nM Soft Agar Assay [2]
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IC50 (Neuroblastoma

cell lines)
1.846 µM - 14.02 µM Cell Viability Assay [7]

Plasma EC50 (in vivo) 0.4 nM
In vivo xenograft

model (most sensitive)
[2]

In Vivo Antitumor Efficacy
Oral administration of PF-3758309 has demonstrated significant, dose-dependent tumor

growth inhibition in a variety of human tumor xenograft models.[2]

Tumor Model Dosing
Tumor Growth
Inhibition (TGI)

Reference

HCT116 (Colon) 7.5 - 30 mg/kg BID
>70% (statistically

significant)
[2]

A549 (Lung) 7.5 - 30 mg/kg BID
>70% (statistically

significant)
[2]

M24met (Melanoma) 15-20 mg/kg PO >70% [6]

Colo205 (Colon) 15-20 mg/kg PO >70% [6]

MDAMB231 (Breast) 15-20 mg/kg PO >70% [6]

HCT-116 Xenograft 7.5, 15, and 20 mg/kg 64%, 79%, and 97% [8]

ATL Xenograft 12 mg/kg daily 87% [9]

Signaling Pathways Modulated by PF-3758309
PF-3758309 has been shown to modulate several signaling pathways downstream of PAK4,

consistent with its proposed mechanism of action. These pathways are critical for cell

proliferation, survival, and cytoskeletal organization.[2] Tumor proteomic studies have

confirmed the dose-dependent modulation of pathways involving Raf (MEK, Elk1, cMyc) and

Akt (Akt, BAD, PKA).[2] Additionally, global high-content cellular analysis has identified

unexpected links to other pathways, such as p53.[2][4] In some contexts, PF-3758309 has also

been shown to down-regulate the NF-κB signaling pathway.[5][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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